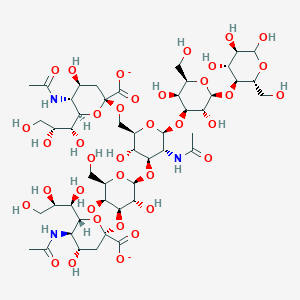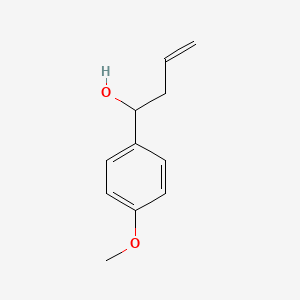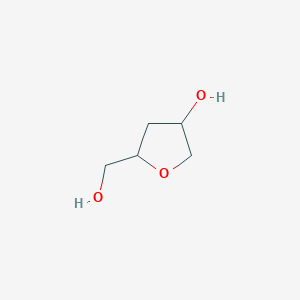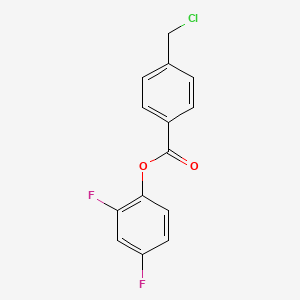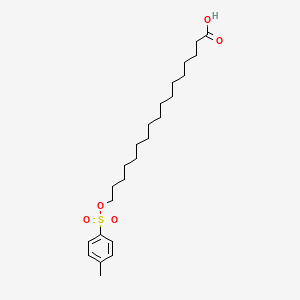
17-(Tosyloxy)heptadecanoic acid
Overview
Description
17-(Tosyloxy)heptadecanoic acid is a compound with the molecular formula C24H40O5S . It contains 70 bonds in total, including 30 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonate .
Synthesis Analysis
The synthesis of 17-(Tosyloxy)heptadecanoic acid involves a multi-step reaction with 5 steps . The process includes the use of diethyl ether, LiAlH4, LiNH2, Fe(NO3)3, tetrahydrofuran, NH3, H2, PtO2, and pyridine .Molecular Structure Analysis
The molecular structure of 17-(Tosyloxy)heptadecanoic acid consists of 70 atoms, including 40 Hydrogen atoms, 24 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 17-(Tosyloxy)heptadecanoic acid are complex and involve multiple steps . The reactions occur under specific conditions, such as in pyridine at 0℃ .Scientific Research Applications
Radiotracer Development for PET Imaging
A study by Kim et al. (2009) synthesized 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid ([(18)F]1), a PET radiotracer for evaluating fatty acid metabolism. This compound demonstrated high radioactivity accumulation in the heart and underwent metabolic trapping via beta-oxidation in myocardium, suggesting its potential use in myocardial fatty acid metabolism evaluation (Kim et al., 2009).
Metabolic Pathways in Yeasts
Řezanka et al. (2015) employed precursor-directed biosynthesis for the directed preparation of positional isomers of heptadecanoic acid, exploring their pharmacological properties. This research provided insights into the metabolic pathways of fatty acids in yeasts, offering a framework for further pharmacological exploration (Řezanka et al., 2015).
Novel Bioactive Products from Omega-3 Fatty Acid Transformation
Serhan et al. (2002) identified resolvins, a novel family of bioactive products from the transformation circuits initiated by aspirin treatment of docosahexaenoic acid (DHA), including 17R-hydroxy-containing di- and tri-hydroxy-docosanoids. These compounds were found to counter proinflammation signals, highlighting a potential avenue for therapeutic development in inflammation and resolution biology (Serhan et al., 2002).
Safety And Hazards
properties
IUPAC Name |
17-(4-methylphenyl)sulfonyloxyheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKIEVCUXQWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372006 | |
| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Tosyloxy)heptadecanoic acid | |
CAS RN |
76298-42-5 | |
| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



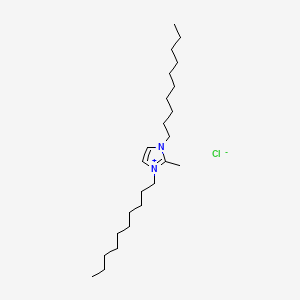
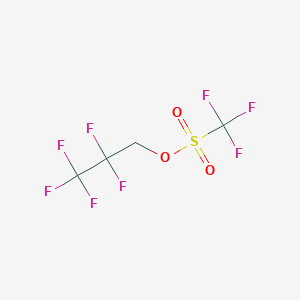

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
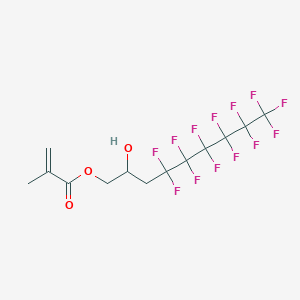
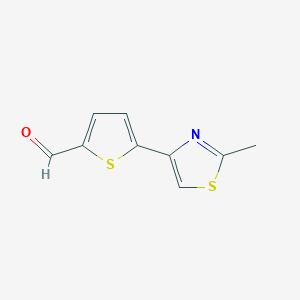

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
